Isosorbide-13C6 Dinitrate
CAS No.: 1246815-45-1
Cat. No.: VC0196624
Molecular Formula: [13C]6H8N2O8
Molecular Weight: 242.09
Purity: 95% by HPLC; 98% atom 13C
* For research use only. Not for human or veterinary use.

CAS No. | 1246815-45-1 |
---|---|
Molecular Formula | [13C]6H8N2O8 |
Molecular Weight | 242.09 |
Chemical Identity and Structural Characteristics
Isosorbide-13C6 Dinitrate is a stable isotope-labeled compound derived from isosorbide dinitrate where all six carbon atoms are labeled with carbon-13 isotopes. The compound maintains the same chemical behavior as its non-labeled counterpart while providing distinctive spectroscopic properties that make it useful as an analytical standard .
Chemical Nomenclature and Identifiers
The compound is formally identified through several systematic naming conventions and unique identifiers that distinguish it from non-labeled isosorbide dinitrate:
Parameter | Value |
---|---|
IUPAC Name | [(3S,3aS*,6R,6aS*)-3-nitrooxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano3,2-bfuran-6-yl] nitrate |
CAS Number | 1246815-45-1 |
Molecular Formula | 13C6H8N2O8 |
Molecular Weight | 242.09 g/mol |
InChIKey | MOYKHGMNXAOIAT-GVZKVBLJSA-N |
The compound is also known by synonyms including "Isosorbide dinitrate-13C6" and "HY-B1409S" .
Structural Features
Isosorbide-13C6 Dinitrate maintains the bicyclic structure of the parent compound, consisting of two fused furan rings with nitrate groups at the 2 and 5 positions. The key distinguishing feature is that all six carbon atoms in the molecular framework are 13C isotopes rather than the naturally abundant 12C .
The SMILES notation for the compound highlights the position of the labeled carbon atoms:
[13CH2]1[13C@H]([13C@@H]2[13C@H](O1)[13C@H]([13CH2]O2)O[N+](=O)[O-])O[N+](=O)[O-]
This structural arrangement preserves the stereochemistry of the parent compound while incorporating the heavier carbon isotopes.
Physical and Chemical Properties
Isosorbide-13C6 Dinitrate shares many physical and chemical properties with its non-labeled counterpart, though certain spectroscopic and mass properties differ due to the isotopic substitution.
Physical Properties
While detailed physical property data specific to the 13C6 variant is limited in the search results, the compound likely maintains similar properties to regular isosorbide dinitrate, which is described as a white crystalline, odorless compound . The molecular weight is slightly higher (242.09 g/mol) compared to the non-labeled isosorbide dinitrate (236.14 g/mol) due to the six 13C atoms replacing 12C atoms .
Analytical Applications
Role as an Internal Standard
Isosorbide-13C6 Dinitrate serves a crucial role in analytical chemistry as an internal standard for the quantification of isosorbide dinitrate and its metabolites in biological samples. The isotopic labeling provides a mass difference that allows the compound to be distinguished from the non-labeled analyte using mass spectrometry techniques .
In quantitative determinations, the concentration of Isosorbide-13C6 Dinitrate in standard working solutions typically ranges from 10-50 ng/mL, providing an appropriate reference point for quantifying the target analytes .
Mass Spectrometric Detection
The mass spectrometric properties of Isosorbide-13C6 Dinitrate make it particularly valuable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications:
Parameter | Value |
---|---|
Reaction Monitoring Ion Pair | m/z 300.9 → m/z 59.0 |
Typical Concentration in Working Solutions | 10-50 ng/mL |
This specific fragmentation pattern allows for selective detection of the compound in complex matrices such as plasma samples .
A method using Isosorbide-13C6 Dinitrate as an internal standard has been developed for simultaneously detecting isosorbide dinitrate and its metabolites in blood plasma. This method offers several advantages:
-
High specificity with baseline separation of metabolites
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High sensitivity with detection limits as low as 1 ng/mL for isosorbide dinitrate
-
Rapid analysis time of under 6 minutes per sample
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Minimal matrix interference due to effective liquid-liquid extraction
Comparison with Non-labeled Isosorbide Dinitrate
Structural and Functional Equivalence
While Isosorbide-13C6 Dinitrate is primarily used as an analytical standard, it shares the fundamental pharmacological properties of its non-labeled counterpart. Non-labeled isosorbide dinitrate functions as a vasodilator used in the treatment of angina pectoris, with actions similar to nitroglycerin but a slower onset of action .
Pharmacological Context
To understand the significance of Isosorbide-13C6 Dinitrate as an analytical standard, it's important to recognize the therapeutic importance of isosorbide dinitrate:
Property | Isosorbide Dinitrate |
---|---|
Pharmacologic Category | Organic Nitrate (Vasodilator) |
Therapeutic Indications | Angina Pectoris, Congestive Heart Failure |
Mechanism of Action | Conversion to nitric oxide → activation of guanylate cyclase → increased cGMP → smooth muscle relaxation and vasodilation |
Primary Effects | Dilatation of peripheral arteries and veins, reduction in preload and afterload |
The isotopically labeled variant maintains these basic structural features that enable the pharmacological action .
Research Applications
Pharmacokinetic Studies
Isosorbide-13C6 Dinitrate plays a vital role in pharmacokinetic research by enabling precise quantification of isosorbide dinitrate and its metabolites (particularly isosorbide 5-mononitrate and isosorbide 2-mononitrate) in biological samples .
The metabolic pathway of isosorbide dinitrate involves sequential loss of nitrate groups, resulting in mononitrate metabolites that also contribute to the therapeutic effect. The use of the 13C6-labeled internal standard improves the accuracy of measurements in studies investigating these metabolic processes .
Quality Control Applications
Future Research Directions
Advanced Analytical Methods
The development of increasingly sensitive analytical methods using Isosorbide-13C6 Dinitrate as an internal standard continues to evolve. The current detection method described in the patent literature demonstrates high sensitivity and specificity, but further refinements in chromatographic separation and mass spectrometric detection could potentially enhance these parameters further .
Expanded Applications
While currently utilized primarily as an analytical standard, Isosorbide-13C6 Dinitrate could potentially find application in metabolic tracing studies to better understand the in vivo fate of isosorbide dinitrate. The unique isotopic signature could enable researchers to distinguish between exogenous and endogenous sources of nitric oxide and related compounds following administration .
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